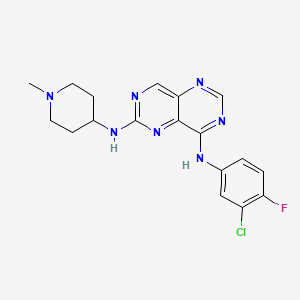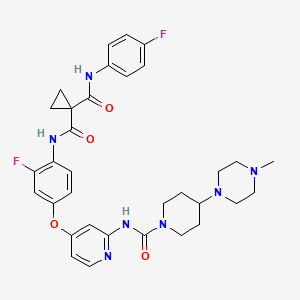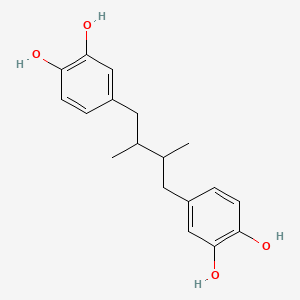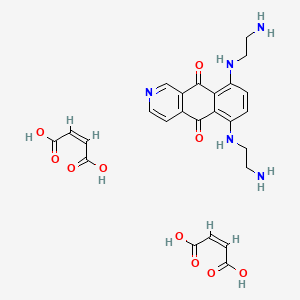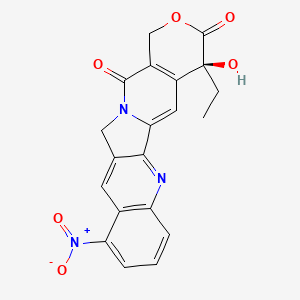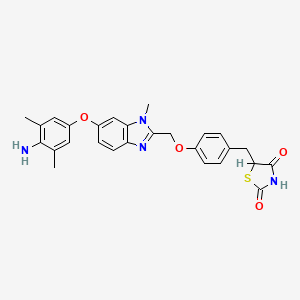
Inolitazona
Descripción general
Descripción
La efatutazona es un compuesto oral novedoso que actúa como un agonista altamente selectivo del receptor gamma activado por proliferador de peroxisomas (PPARγ). Este receptor es miembro de la superfamilia de receptores hormonales nucleares y juega un papel crucial en la regulación de la inflamación, la progresión del ciclo celular, la proliferación celular, la apoptosis, la carcinogénesis y la angiogénesis . La efatutazona ha mostrado potencial en la estabilización de enfermedades, particularmente en la terapia contra el cáncer, al inhibir el crecimiento de las células cancerosas e inducir la apoptosis .
Aplicaciones Científicas De Investigación
La efatutazona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: La efatutazona se utiliza como compuesto modelo para estudiar las propiedades químicas y la reactividad de los derivados de tiazolidindiona.
Biología: La efatutazona se utiliza para investigar las funciones biológicas de PPARγ y su papel en la regulación de procesos celulares como la inflamación, la proliferación celular y la apoptosis.
Medicina: La efatutazona ha mostrado potencial como agente terapéutico en el tratamiento de varios cánceres, incluyendo cáncer colorrectal, cáncer de pulmón de células no pequeñas y cáncer de tiroides anaplásico.
Industria: La efatutazona se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad y las pruebas analíticas .
Mecanismo De Acción
La efatutazona ejerce sus efectos al unirse y activar PPARγ, un receptor hormonal nuclear. Esta unión regula la transcripción de genes diana involucrados en varios procesos celulares, incluyendo el metabolismo de los lípidos, la homeostasis de la glucosa y la inflamación .
La activación de PPARγ por la efatutazona conduce a la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas. También modula la expresión de genes involucrados en la adipogénesis, influyendo así en la diferenciación de las células grasas y el almacenamiento de lípidos .
Análisis Bioquímico
Biochemical Properties
Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .
Cellular Effects
Inolitazone has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to Inolitazone .
Molecular Mechanism
Inolitazone exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, Inolitazone has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .
Dosage Effects in Animal Models
In animal models, the effects of Inolitazone have been observed to vary with different dosages . At the highest dose, 0.025% Inolitazone inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .
Metabolic Pathways
Inolitazone is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .
Subcellular Localization
As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .
Métodos De Preparación
La efatutazona se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo de tiazolidindiona, que es un componente estructural clave del compuesto. La ruta sintética típicamente involucra los siguientes pasos:
Formación del anillo de tiazolidindiona: Esto se logra reaccionando una dicetona adecuada con tiourea en condiciones ácidas.
Reacciones de sustitución: Se introducen varios sustituyentes en el anillo de tiazolidindiona mediante reacciones de sustitución nucleofílica.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para obtener efatutazona de alta pureza
Los métodos de producción industrial para la efatutazona implican escalar la ruta sintética mientras se asegura que las condiciones de reacción estén optimizadas para obtener el máximo rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y disolventes de alta calidad .
Análisis De Reacciones Químicas
La efatutazona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La efatutazona puede oxidarse para formar varios metabolitos. Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertir la efatutazona en sus formas reducidas. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: La efatutazona puede sufrir reacciones de sustitución nucleofílica, donde los sustituyentes en el anillo de tiazolidindiona son reemplazados por otros grupos funcionales. .
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir metabolitos hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de tiazolidindiona sustituidos .
Comparación Con Compuestos Similares
La efatutazona forma parte de la clase de compuestos de tiazolidindiona, que incluye otros agonistas de PPARγ como la pioglitazona y la rosiglitazona. En comparación con estos compuestos, la efatutazona es más selectiva y potente en la activación de PPARγ, lo que la convierte en una candidata prometedora para la terapia contra el cáncer .
Compuestos similares
Pioglitazona: Otro derivado de tiazolidindiona que se utiliza principalmente en el tratamiento de la diabetes tipo 2. Tiene un rango de actividad más amplio en comparación con la efatutazona.
Rosiglitazona: Similar a la pioglitazona, se utiliza para controlar la diabetes tipo 2, pero se ha asociado con riesgos cardiovasculares.
Troglitazona: Una tiazolidindiona anterior que fue retirada del mercado debido a la hepatotoxicidad
La singularidad de la efatutazona radica en su mayor selectividad y potencia para PPARγ, lo que se traduce en posibles mejores resultados terapéuticos y menos efectos secundarios en el tratamiento del cáncer .
Propiedades
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
| Record name | Efatutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efatutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFATUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


